Phenylbutazone

Description

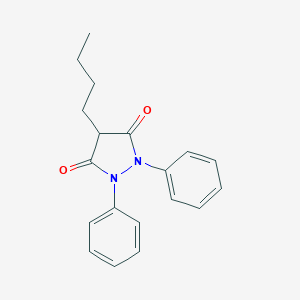

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMDGNCVAMGZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021136 | |

| Record name | 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992), Solid | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in acetone, ether, and ethyl acetate, 1 G IN ABOUT 20 ML ALCOHOL, Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL), In water, 34 mg/L at 25 °C, 1.44e-01 g/L | |

| Record name | SID56436656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylbutazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol, White or very-light-yellow powder | |

CAS No. |

50-33-9 | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylbutazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylbutazone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenylbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylbutazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLBUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN5P7K3T8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylbutazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 to 225 °F (NTP, 1992), 105 °C, MP: 140-141 °C (solidifies and remelts at approximately 180 °C) /Phenylbutazone piperazine salt/ | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylbutazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenylbutazone's Mechanism of Action on Cyclooxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This guide provides a detailed examination of the molecular mechanisms underpinning this inhibition. It consolidates quantitative data on its inhibitory potency, details common experimental protocols for assessing its activity, and illustrates key pathways and concepts through molecular and workflow diagrams. This document is intended to serve as a comprehensive technical resource for researchers and professionals engaged in drug discovery and development in the field of inflammation and pain management.

Introduction

Phenylbutazone has been a cornerstone in the management of pain and inflammation, particularly in veterinary medicine. Its clinical efficacy is directly attributable to its ability to suppress the production of prostaglandins (B1171923), potent lipid mediators involved in a myriad of physiological and pathological processes. The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes. Understanding the precise mechanism by which phenylbutazone interacts with and inhibits these enzymes is critical for optimizing its therapeutic use and for the development of next-generation anti-inflammatory agents with improved safety and efficacy profiles.

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1] The prostaglandins produced by COX-2 are key mediators of the inflammatory response, pain, and fever.[1] Phenylbutazone's therapeutic effects stem from its inhibition of both COX-1 and COX-2, classifying it as a non-selective NSAID.[1][2]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of phenylbutazone is the inhibition of the cyclooxygenase activity of both COX-1 and COX-2.[1] By blocking the COX active site, phenylbutazone prevents the conversion of arachidonic acid into the unstable intermediate prostaglandin (B15479496) G2 (PGG2), the first committed step in the synthesis of all prostaglandins.

The inhibition by phenylbutazone is thought to be competitive with the substrate, arachidonic acid. Molecular docking studies suggest that phenylbutazone binds within the hydrophobic channel of the COX enzyme, which is the same channel that arachidonic acid must traverse to reach the catalytic site.[2] While a definitive crystal structure of phenylbutazone complexed with either COX isoform is not publicly available, computational models indicate that its interaction with key amino acid residues within the active site, such as Arginine 120 (Arg120), Tyrosine 355 (Tyr355), and Serine 530 (Ser530), is crucial for its inhibitory activity.[3][4][5][6] These residues are critical for the proper positioning and catalysis of arachidonic acid.[3][5][6]

dot

Caption: Phenylbutazone non-selectively inhibits both COX-1 and COX-2.

Quantitative Analysis of COX Inhibition

The inhibitory potency of phenylbutazone against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50) and, in some cases, the 80% inhibitory concentration (IC80). These values are determined through various in vitro and ex vivo assays. It is important to note that the absolute values can vary depending on the experimental system used (e.g., purified enzymes vs. whole blood assays) and the species from which the enzymes are derived.

| Parameter | COX-1 | COX-2 | Selectivity Index (COX-2/COX-1) | Species | Assay Type | Reference |

| IC50 (µM) | 0.302 | 0.708 | 2.34 | Equine | Whole Blood | [7] |

| IC80 (µM) | Not Reported | Not Reported | Increased selectivity for COX-2 at IC80 | Equine | Whole Blood | [8][9] |

Note: The selectivity index is calculated as IC50(COX-2) / IC50(COX-1). A lower value indicates less selectivity for COX-2 over COX-1.

Experimental Protocols

The determination of phenylbutazone's inhibitory activity on COX enzymes relies on well-established experimental protocols. The two most common approaches are purified enzyme assays and whole blood assays.

Purified Enzyme Inhibition Assay (Colorimetric Method)

This method provides a direct measure of the inhibitor's effect on the enzymatic activity of purified COX-1 and COX-2. Commercial kits are widely available for this purpose.

Principle: The assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at approximately 590 nm.[10]

Detailed Methodology (based on a typical commercial kit): [11][12]

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Dilute Hemin (a necessary cofactor) in Assay Buffer.

-

Reconstitute and dilute purified ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer. Keep enzymes on ice.

-

Prepare a stock solution of phenylbutazone in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested.

-

Prepare the Colorimetric Substrate solution (TMPD).

-

Prepare the Arachidonic Acid (substrate) solution.

-

-

Assay Procedure (96-well plate format):

-

Background Wells: Add Assay Buffer and Hemin.

-

100% Initial Activity (Control) Wells: Add Assay Buffer, Hemin, and the respective COX enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add Assay Buffer, Hemin, the respective COX enzyme, and the desired concentration of phenylbutazone.

-

Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Add the Colorimetric Substrate to all wells.

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Incubate for a precise time (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

-

Read the absorbance at 590 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other readings.

-

Calculate the percentage of inhibition for each phenylbutazone concentration relative to the 100% initial activity control.

-

Plot the percent inhibition versus the logarithm of the phenylbutazone concentration to determine the IC50 value.

-

dot

Caption: Workflow for a colorimetric purified enzyme COX inhibition assay.

Whole Blood Assay

This assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components, including plasma proteins to which phenylbutazone extensively binds.

Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2), the stable metabolite of thromboxane A2, during blood clotting. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in response to stimulation with an inflammatory agent like lipopolysaccharide (LPS).[13][14][15]

Detailed Methodology: [13][14][15]

-

Sample Collection:

-

Draw whole blood from the species of interest into separate tubes with and without an anticoagulant (e.g., heparin for the COX-2 assay).

-

-

COX-1 Assay:

-

Aliquot non-anticoagulated whole blood into tubes containing various concentrations of phenylbutazone or vehicle control.

-

Incubate at 37°C for a set period (e.g., 1 hour) to allow for blood clotting and thromboxane production.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using a validated immunoassay (e.g., ELISA).

-

-

COX-2 Assay:

-

Aliquot heparinized whole blood into tubes containing various concentrations of phenylbutazone or vehicle control.

-

Add an inflammatory stimulus, typically LPS, to induce COX-2 expression and activity.

-

Incubate at 37°C for an extended period (e.g., 24 hours).

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a validated immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each phenylbutazone concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the phenylbutazone concentration to determine the IC50 values for each isoform.

-

Structural Insights from Molecular Modeling

In the absence of a co-crystal structure, molecular docking simulations have provided valuable insights into the potential binding mode of phenylbutazone within the active site of COX-2.[2] These in silico studies suggest that phenylbutazone occupies the hydrophobic channel of the enzyme, engaging in various non-covalent interactions with key amino acid residues.

The pyrazolidine-3,5-dione (B2422599) core of phenylbutazone is predicted to form hydrogen bonds and hydrophobic interactions within the active site. The two phenyl rings and the butyl chain are likely to engage in van der Waals interactions with hydrophobic residues lining the channel, contributing to the overall binding affinity.[2] These interactions are thought to physically obstruct the entry of arachidonic acid to the catalytic tyrosine residue (Tyr385), thereby preventing prostaglandin synthesis.

dot

Caption: A logical model of phenylbutazone's interactions in the COX active site.

Conclusion

Phenylbutazone's mechanism of action is centered on its non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition is achieved through its binding within the active site channel, thereby preventing the conversion of arachidonic acid to prostaglandins. The quantitative assessment of its inhibitory potency, through well-defined experimental protocols such as purified enzyme and whole blood assays, is essential for its continued study and for the development of novel anti-inflammatory therapeutics. While molecular modeling has provided a theoretical framework for its interaction with the COX enzymes, further structural studies would be invaluable in elucidating the precise binding mode and informing the design of more selective and safer NSAIDs. This technical guide provides a comprehensive overview of the current understanding of phenylbutazone's mechanism of action on cyclooxygenase, serving as a valuable resource for the scientific community.

References

- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japer.in [japer.in]

- 5. Investigating substrate promiscuity in cyclooxygenase-2: the role of Arg-120 and residues lining the hydrophobic groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating Substrate Promiscuity in Cyclooxygenase-2: THE ROLE OF ARG-120 AND RESIDUES LINING THE HYDROPHOBIC GROOVE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. madbarn.com [madbarn.com]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Derivatives of Phenylbutazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), has long been a subject of interest in medicinal chemistry due to its potent anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the core synthesis pathways of phenylbutazone, detailing both the classical one-pot condensation and a modified two-step approach. Furthermore, this document explores the landscape of phenylbutazone's chemical derivatives, focusing on their synthesis, structure-activity relationships (SAR), and their potential as modulators of cyclooxygenase (COX) enzymes. Detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic routes are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) was first synthesized in 1946 and introduced into clinical practice in 1949.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] While its use in humans has been restricted due to adverse effects, phenylbutazone remains a widely used medication in veterinary medicine.[2] The pyrazolidine-3,5-dione (B2422599) scaffold of phenylbutazone has served as a template for the development of numerous derivatives with the aim of improving potency, selectivity, and safety profiles.[4] This guide delves into the chemical synthesis of this important molecule and its analogs.

Phenylbutazone Synthesis Pathways

The synthesis of phenylbutazone can be achieved through two primary routes: a classical one-pot condensation and a modified two-step synthesis.

Classical One-Pot Synthesis

The traditional and most common method for synthesizing phenylbutazone involves the direct condensation of diethyl n-butylmalonate with hydrazobenzene (B1673438) in the presence of a strong base.[5]

Caption: Classical one-pot synthesis of Phenylbutazone.

This reaction is typically carried out at elevated temperatures to facilitate both the initial condensation and the subsequent cyclization to form the pyrazolidinedione ring.[5]

Modified Two-Step Synthesis

A modified approach has been developed, particularly for the synthesis of radiolabeled phenylbutazone, which separates the formation of the pyrazolidinedione ring from the introduction of the butyl side chain.[1][6]

Caption: Modified two-step synthesis of Phenylbutazone.

This method first involves the condensation of diethyl malonate with 1,2-diphenylhydrazine to form 1,2-diphenylpyrazolidine-3,5-dione.[6] The subsequent step is a nucleophilic substitution reaction where the pre-formed ring is alkylated with n-butyl bromide to yield phenylbutazone.[6] This approach can offer milder reaction conditions and easier purification.[6]

Experimental Protocols

Synthesis of Diethyl n-butylmalonate (Intermediate)

This protocol is adapted from patent literature.[7][8]

Materials:

-

Dichloroethylamine

-

Cuprous chloride

-

Diethyl malonate

-

n-Aminobutane

-

Sodium chloride solution (15-20%)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3L of dichloroethylamine.

-

Add 6.2 mol of cuprous chloride in batches, maintaining a stirring rate of 130-150 rpm.

-

Heat the solution to 70-75 °C and maintain for 3-4 hours.

-

Dropwise, add 6.1 mol of diethyl malonate. After the addition is complete, continue stirring for 70-90 minutes.

-

Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.

-

Distill under reduced pressure to remove dichloroethylamine.

-

Cool the solution to 15-18 °C and add 3L of sodium chloride solution. Stir at 160-190 rpm for 40-70 minutes.

-

Separate the aqueous layer. The oil layer is distilled under reduced pressure (2.2-2.3 kPa), collecting the fraction at 130-135 °C.

-

Wash the collected fraction with salt solution and hexane.

-

Recrystallize from ethyl acetate to obtain pure diethyl n-butylmalonate. A yield of 92% has been reported for this procedure.[8]

Synthesis of Phenylbutazone (Classical Method)

This protocol is a general representation based on established chemical principles.

Materials:

-

Diethyl n-butylmalonate

-

Hydrazobenzene

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (dilute)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazobenzene in anhydrous toluene.

-

Add sodium ethoxide to the solution.

-

Slowly add diethyl n-butylmalonate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude phenylbutazone.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from ethanol/water to obtain pure phenylbutazone.

Chemical Derivatives of Phenylbutazone and Structure-Activity Relationships

The modification of the phenylbutazone scaffold has been an active area of research to develop analogs with improved therapeutic profiles.

Synthesis of Pyrazolidine-3,5-dione Derivatives

A general scheme for the synthesis of various pyrazolidine-3,5-dione derivatives involves the reaction of substituted hydrazides with diethyl malonate.

Caption: General synthesis of pyrazolidine-3,5-dione derivatives.

This pathway allows for the introduction of various substituents on the phenyl rings, enabling the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of phenylbutazone and its derivatives is primarily attributed to their ability to inhibit COX enzymes. The SAR of pyrazolidine-3,5-dione derivatives has been investigated to understand the structural requirements for potent and selective COX inhibition.[4]

-

Substitution on the Phenyl Rings: The nature and position of substituents on the two phenyl rings at N-1 and N-2 significantly influence activity. Electron-withdrawing groups, such as nitro and chloro groups at the para position of the phenyl ring, have been shown to enhance anti-inflammatory activity.[9]

-

The 4-Position: The butyl group at the 4-position of the pyrazolidine (B1218672) ring is crucial for activity. Modifications at this position with various electrophilic functionalities have been explored to develop irreversible COX inhibitors, though with limited success.[10]

-

Acidity of the C-4 Proton: The acidic proton at the C-4 position is important for the anti-inflammatory activity of phenylbutazone.

Quantitative Data on Biological Activity

The following tables summarize the biological activity data for phenylbutazone and some of its derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenylbutazone [2]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Phenylbutazone | 15.0 | 5.0 | 3.0 |

Table 2: Anti-inflammatory Activity of Substituted Pyrazolidine-3,5-dione Derivatives [9]

| Compound | Substituent (R) | % Inhibition of Paw Edema |

| RS-1 | H | 52.3 |

| RS-2 | 4-Cl | 65.8 |

| RS-3 | 4-Br | 58.7 |

| RS-4 | 4-F | 55.4 |

| RS-5 | 4-I | 54.2 |

| RS-6 | 4-NO2 | 72.1 |

| RS-7 | 2-Cl | 60.1 |

| RS-8 | 2-Br | 56.9 |

| RS-9 | 2,4-diCl | 68.4 |

| RS-10 | 2,4-diBr | 66.5 |

| Phenylbutazone (Standard) | - | 75.0 |

Conclusion

The synthesis of phenylbutazone is a well-established process, with both classical and modified routes offering avenues for its preparation. The pyrazolidine-3,5-dione core of phenylbutazone continues to be a valuable scaffold in medicinal chemistry for the design and synthesis of novel anti-inflammatory agents. The exploration of chemical derivatives has provided insights into the structure-activity relationships governing COX inhibition. Future research in this area may focus on the development of more selective COX-2 inhibitors based on the phenylbutazone template to minimize adverse effects while retaining potent anti-inflammatory activity. This guide provides a foundational resource for researchers aiming to build upon the rich chemistry and pharmacology of phenylbutazone and its analogs.

References

- 1. Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 8. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and evaluation of electrophilic derivatives of phenylbutazone as inhibitors of prostaglandin-H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylbutazone: An In-depth Technical Guide to its Aqueous Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of phenylbutazone, focusing on its aqueous solubility and dissociation constant (pKa). Understanding these fundamental parameters is critical for drug development, formulation, and predicting in vivo behavior. All quantitative data is summarized for clarity, and where available, experimental methodologies are detailed.

Core Physicochemical Properties

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] It is a weak acid, and its solubility is therefore highly dependent on the pH of the aqueous medium.

Table 1: pKa Values of Phenylbutazone

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weak acid like phenylbutazone, the pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. The lipophilicity and, consequently, the membrane permeability of the drug are significantly influenced by its ionization state.

| pKa Value | Method | Solvent System | Reference |

| 4.5 | UV Spectrophotometry | Water | [3] |

| 4.52 | Not Specified | Water | [4][5] |

| 4.89 | Titration | 50% Ethanol (B145695) | [3][4][5] |

| 5.25 | Titration | 80% 2-Methoxyethanol | [3][4][5] |

| 3.5 - 5.2 | General Range for NSAIDs | Not Applicable | [1][6] |

Note: The variation in pKa values can be attributed to the different solvent systems and analytical techniques employed.

Table 2: Aqueous Solubility of Phenylbutazone

The aqueous solubility of phenylbutazone is generally low, classifying it as "practically insoluble in water".[4][5][7] However, its solubility increases significantly in alkaline solutions due to the ionization of the molecule.[4][5][7]

| Solubility | pH | Temperature (°C) | Additional Notes | Reference |

| <0.1 g/100 mL | Not Specified | 23.5 | - | [4] |

| 0.5 mg/mL | 7.2 | Not Specified | In Phosphate-Buffered Saline (PBS) | [8] |

| 0.7 mg/mL | Not Specified | 22.5 | - | [3] |

| 2.2 mg/mL | Not Specified | 22.5 | Reported as an alternative value | [3] |

| Freely Soluble | >8.2 | Not Specified | Dissolves in sodium hydroxide (B78521) solutions | [1][4][7] |

Experimental Protocols

Detailed experimental protocols for the determination of phenylbutazone's pKa and solubility are crucial for the replication and verification of these values. While specific, step-by-step laboratory procedures for phenylbutazone are not exhaustively detailed in the provided literature, the general methodologies can be outlined.

Determination of pKa Value

1. UV-Visible Spectrophotometry:

This method relies on the principle that the ionized and non-ionized forms of phenylbutazone have different UV-visible absorption spectra.

-

Workflow:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.

-

Preparation of Phenylbutazone Solutions: A stock solution of phenylbutazone is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with constant phenylbutazone concentration but varying pH.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the difference in absorbance between the ionized and non-ionized species is maximal.

-

Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

-

2. Potentiometric Titration:

This is a classical method for determining the pKa of an acid or base.

-

Workflow:

-

Dissolution: A known amount of phenylbutazone is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol to ensure sufficient solubility.[3]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Determination of Aqueous Solubility

Shake-Flask Method (Equilibrium Solubility):

This is the gold standard method for determining the equilibrium solubility of a compound.

-

Workflow:

-

Supersaturation: An excess amount of solid phenylbutazone is added to a series of aqueous solutions at different pH values.

-

Equilibration: The resulting suspensions are agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of dissolved phenylbutazone in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Logical Relationships and Pathways

The interplay between pH, pKa, and the solubility of phenylbutazone is a critical concept. The following diagram illustrates this relationship.

Caption: Relationship between pH, pKa, and Phenylbutazone Solubility.

This guide provides a foundational understanding of the aqueous solubility and pKa of phenylbutazone, essential for its effective use in research and development. The provided data and methodologies serve as a valuable resource for scientists working with this compound.

References

- 1. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Phenylbutazone [drugfuture.com]

- 4. Phenylbutazone | 50-33-9 [chemicalbook.com]

- 5. Phenylbutazone CAS#: 50-33-9 [m.chemicalbook.com]

- 6. Phenylbutazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Phenylbutazone metabolism and major metabolites in equine species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for its analgesic and anti-inflammatory properties. Its therapeutic efficacy and safety are intrinsically linked to its metabolic fate within the horse. This technical guide provides an in-depth overview of the metabolism of phenylbutazone in equine species, focusing on the major metabolites, the enzymatic pathways involved, and the analytical methodologies for their quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and equine pharmacology.

Phenylbutazone Metabolism: Core Pathways

In horses, phenylbutazone undergoes extensive hepatic metabolism to more polar compounds, which facilitates their excretion. The primary metabolic transformations are Phase I oxidation reactions, specifically hydroxylation. The two principal and pharmacologically active metabolites are oxyphenbutazone (B1678117) and γ-hydroxyphenylbutazone.[1][2][3] A third metabolite, γ-hydroxyoxyphenbutazone, has also been identified.[4][5][6][7]

Major Metabolites

-

Oxyphenbutazone (OPBZ): This is a major active metabolite formed by the aromatic hydroxylation of one of the phenyl rings of PBZ.[8] Oxyphenbutazone itself possesses anti-inflammatory properties and contributes to the overall therapeutic effect of phenylbutazone administration.[3] Its plasma concentrations can be significant and may even exceed those of the parent drug at later time points following administration.[4]

-

γ-Hydroxyphenylbutazone (OHPBZ): This metabolite is formed through the hydroxylation of the butyl side chain of phenylbutazone.[4][8] While present in plasma, its concentrations are generally lower than those of oxyphenbutazone.[2][3]

-

γ-Hydroxyoxyphenbutazone: This is a secondary metabolite, likely formed from the subsequent hydroxylation of oxyphenbutazone.[4][6] It is detected in urine, typically at lower concentrations than the primary metabolites.[4][6]

While glucuronidation (a Phase II metabolic process) of phenylbutazone is a known pathway in humans, it has not been reported as a significant route of metabolism in horses.[9]

Enzymology of Phenylbutazone Metabolism

The biotransformation of phenylbutazone in the equine liver is primarily mediated by the cytochrome P450 (CYP) enzyme system.

-

Formation of Oxyphenbutazone: In vitro studies utilizing equine liver microsomes and recombinant equine P450 enzymes have identified equine CYP3A97 as the specific enzyme responsible for the generation of oxyphenbutazone from phenylbutazone.[8]

-

Formation of γ-Hydroxyphenylbutazone: The enzymatic pathway for the formation of γ-hydroxyphenylbutazone is less clear. This metabolite was not produced in incubations with a panel of recombinant equine P450s, suggesting that it is likely formed by a non-P450 Phase I enzyme .[8] However, the addition of inhibitors of human CYP1A2 and CYP3A4 to equine liver microsome incubations significantly decreased the production of γ-hydroxyphenylbutazone, indicating a more complex mechanism may be involved.[8]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of phenylbutazone in equine species.

Caption: Phenylbutazone metabolic pathway in horses.

Quantitative Data on Phenylbutazone and its Metabolites

The plasma concentrations of phenylbutazone and its major metabolite, oxyphenbutazone, vary depending on the dose, route of administration, and individual horse. The following tables summarize representative pharmacokinetic data from published studies.

Table 1: Plasma Concentrations of Phenylbutazone and Metabolites After Oral Administration in Horses.

| Dosage Regimen | Phenylbutazone Peak Plasma Concentration (µg/mL) | Oxyphenbutazone Plasma Concentration | γ-Hydroxyphenylbutazone Plasma Concentration (µg/mL) | Study Reference |

| 8.8 mg/kg in 2 divided doses for 4 days | ~24 (mean peak) | Did not exceed 25% of parent drug | Just detectable, never exceeded 1 | [3] |

| 4.4 mg/kg after 4 days at 8.8 mg/kg | ~10 (peak) | Not specified | Not specified | [3] |

| 2.2 mg/kg once daily after prior dosing | <4 (mean peak) | Not specified | Not specified | [3] |

| 8.8 mg/kg every 24 hours for 4 days | 1.7 ± 0.39 (at 24h), 4.2 ± 0.29 (at 48h), 4.8 ± 0.62 (at 72h), 5.3 ± 0.84 (at 96h) | Increased during the 5-day dosing period | Referred to as "alpha-alcohol", increased during the 5-day dosing period | [10][11] |

Table 2: Pharmacokinetic Parameters of Phenylbutazone and Oxyphenbutazone After Intravenous Administration in Horses.

| Parameter | Phenylbutazone | Oxyphenbutazone | Dosage | Study Reference |

| Elimination Half-Life (t½β) | 5.46 h | Not specified | 4.4 mg/kg | [4] |

| Volume of Distribution (Vdarea) | 0.141 L/kg | Not specified | 4.4 mg/kg | [4] |

| Clearance (ClB) | 17.9 mL/kg/h | Not specified | 4.4 mg/kg | [4] |

| Detection Time in Plasma | Up to 30 h | Up to 39 h | 3 g | [1] |

| Detection Time in Urine | Up to 48 h | Up to 120 h | 3 g | [1] |

| Elimination Half-Life (t½) | 6.2 hours | Not specified | 8.8 mg/kg on day 5 after 4 days of oral dosing | [10][11] |

Experimental Protocols

Accurate quantification of phenylbutazone and its metabolites is crucial for pharmacokinetic studies and regulatory monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation and Extraction from Equine Plasma (LC-MS/MS Method)

This protocol is adapted from a validated method for the analysis of phenylbutazone and oxyphenbutazone in equine serum and urine.[12][13]

-

Sample Collection: Collect whole blood into appropriate tubes and centrifuge to separate plasma or serum. Store samples at -20°C until analysis.[12][13]

-

Internal Standard Addition: To 1.0 mL of plasma, add a known concentration of a deuterated internal standard (e.g., PBZ-D9).[12]

-

Stabilization: Add 50 µL of a 1 mg/mL freshly prepared ascorbic acid solution to prevent oxidation of the analytes.[12]

-

pH Adjustment: Adjust the sample pH to 4 by adding 150 µL of 1 M phosphoric acid solution.[12]

-

Liquid-Liquid Extraction: Add 4 mL of methyl tertiary butyl ether, vortex for 10 minutes, and centrifuge at 2600 x g for 5 minutes.[12]

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase or a suitable reconstitution solution.[12]

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

In Vitro Metabolism Studies with Equine Liver Microsomes

This protocol provides a general workflow for investigating the in vitro metabolism of phenylbutazone.[8]

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine equine liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the components to equilibrate.

-

Initiation of Reaction: Add phenylbutazone (dissolved in a suitable solvent like methanol) to the incubation mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with shaking for a defined period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein.

-

Analysis: Analyze the supernatant for the presence of metabolites using a validated analytical method such as LC-MS/MS.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the analysis of phenylbutazone and its metabolites from equine plasma.

Caption: Workflow for plasma sample analysis.

Conclusion

The metabolism of phenylbutazone in horses is a complex process primarily involving Phase I hydroxylation to form the active metabolite oxyphenbutazone, and γ-hydroxyphenylbutazone. The enzyme equine CYP3A97 has been identified as being responsible for oxyphenbutazone formation. A comprehensive understanding of these metabolic pathways, coupled with robust analytical methodologies, is essential for optimizing the therapeutic use of phenylbutazone, ensuring animal welfare, and for regulatory purposes in equine sports. Further research is warranted to fully elucidate the enzymatic pathways responsible for the formation of all metabolites and to investigate the potential for inter-individual variability in phenylbutazone metabolism in the equine population.

References

- 1. Determination of phenylbutazone and oxyphenbutazone in plasma and urine samples of horses by high-performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism, excretion, pharmacokinetics and tissue residues of phenylbutazone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. researchgate.net [researchgate.net]

- 7. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 8. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. Phenylbutazone kinetics and metabolite concentrations in the horse after five days of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. madbarn.com [madbarn.com]

- 12. cgfarad.ca [cgfarad.ca]

- 13. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Plasma Protein Binding Affinity of Phenylbutazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phenylbutazone to plasma proteins, with a primary focus on human serum albumin (HSA). Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), is known for its high degree of plasma protein binding, a critical pharmacokinetic parameter that influences its distribution, metabolism, and efficacy.[1] This document details the quantitative aspects of this interaction, outlines the experimental methodologies used for its characterization, and illustrates the key relationships governing the binding process.

Quantitative Data on Phenylbutazone-Plasma Protein Binding

The interaction between phenylbutazone and plasma proteins, predominantly albumin, is characterized by a high affinity and is a significant determinant of the drug's pharmacokinetic profile.[2][3] More than 98% of phenylbutazone in the plasma is bound to proteins.[2][4][5] The following table summarizes the key quantitative parameters of this binding interaction with human serum albumin (HSA).

| Parameter | Value | Species | Method | Reference |

| Association Constant (Ka) | 5.9 x 104 l/mol | Human | High-Performance Liquid Affinity Chromatography | [6] |

| Binding Sites (n) | 1 (high-affinity) | Human | Equilibrium Dialysis | [7] |

| Several (low-affinity) | Human | Equilibrium Dialysis | [7] | |

| Binding Affinity | Higher for the neutral form than the basic form | Human | Difference Spectrophotometry, Equilibrium Dialysis | [7] |

| Optimal pH for Binding | 7.4 | Human | Equilibrium Dialysis | [7] |

Experimental Protocols for Determining Protein Binding

Several biophysical techniques are employed to quantify the binding of drugs like phenylbutazone to plasma proteins. The most common methods include equilibrium dialysis, circular dichroism, and fluorescence spectroscopy.[8][9][10]

Equilibrium Dialysis

Equilibrium dialysis is a widely used and reliable method for determining the unbound fraction of a drug in plasma.[11][12][13]

Principle: A semipermeable membrane separates a compartment containing the plasma with the drug from a drug-free buffer compartment. Only the unbound drug can pass through the membrane. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for its quantification.[14]

Detailed Protocol:

-

Preparation of Dialysis Unit: A 96-well equilibrium dialysis apparatus is typically used. The wells of the Teflon base plate are first rinsed with 20% ethanol (B145695) for 10 minutes, followed by two rinses with ultrapure water, and then allowed to dry.[11] Dialysis membranes (e.g., with a molecular weight cutoff of 12-14 kDa) are inserted to separate the wells into two chambers.[12]

-

Sample Preparation: Phenylbutazone is added to the plasma sample (e.g., human plasma) to achieve the desired final concentration (e.g., 1 µM or 10 µM).[11][12] The final concentration of any solvent, such as DMSO, should be kept low (e.g., 0.1%) to avoid interference with binding.[11]

-

Dialysis: The plasma sample containing phenylbutazone is added to one chamber (the plasma chamber), and an equal volume of dialysis buffer (e.g., 1X PBS, pH 7.4) is added to the other chamber (the buffer chamber).[11][14]

-

Incubation: The dialysis unit is sealed and incubated at 37°C on an orbital shaker (e.g., at 300 RPM) for a sufficient time to reach equilibrium (typically 4-6 hours).[11][14] The time to reach equilibrium can be influenced by the lipophilicity of the compound and may need to be determined experimentally.[14]

-

Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers.[11] To ensure accurate measurement, an equal volume of blank plasma is added to the buffer sample, and an equal volume of buffer is added to the plasma sample.[11] Proteins are then precipitated by adding a solvent like acetonitrile, which may also contain an internal standard for analytical quantification.[11] The samples are vortexed and centrifuged to pellet the precipitated proteins.[11]

-

Quantification: The concentration of phenylbutazone in the supernatant of both samples is determined using a sensitive analytical method, typically LC-MS/MS.[11][12]

-

Calculation of Unbound Fraction: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber (free drug) to the drug concentration in the plasma chamber (total drug).[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying changes in the secondary and tertiary structure of proteins upon ligand binding.[10][15][16]

Principle: Chiral molecules, such as proteins with their complex three-dimensional structures, absorb left and right-circularly polarized light differently. This differential absorption, or CD signal, is sensitive to the protein's conformation. Ligand binding can induce changes in the protein's structure, which are reflected as changes in the CD spectrum.[10][15]

General Methodology:

-

Sample Preparation: Solutions of HSA and phenylbutazone are prepared in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).

-

Spectral Measurement: The CD spectrum of HSA is recorded in the far-UV region (190-250 nm) to analyze secondary structure and in the near-UV region (250-350 nm) to probe the tertiary structure.[16]

-

Titration: Phenylbutazone is incrementally added to the HSA solution, and a CD spectrum is recorded after each addition.

-

Data Analysis: Changes in the CD signal, such as shifts in wavelength or changes in ellipticity, indicate binding and can provide information about the conformational changes induced in the protein.[10] These changes can be used to determine binding constants.[9]

Fluorescence Quenching Spectroscopy

This technique is widely used to study drug-protein interactions by monitoring the quenching of intrinsic protein fluorescence upon ligand binding.[8][17]

Principle: Human serum albumin contains a single tryptophan residue (Trp-214) which is intrinsically fluorescent.[10] When phenylbutazone binds to HSA in the vicinity of this residue, it can "quench" or decrease the fluorescence intensity. The extent of this quenching can be related to the binding affinity.[8][17]

General Methodology:

-

Sample Preparation: A solution of HSA in a suitable buffer is prepared.

-

Fluorescence Measurement: The fluorescence emission spectrum of the HSA solution is recorded, typically with an excitation wavelength of around 280 nm or 295 nm to selectively excite tryptophan residues. The emission maximum is observed around 340-350 nm.[10]

-

Titration: A solution of phenylbutazone is incrementally added to the HSA solution. After each addition, the fluorescence emission spectrum is recorded.

-

Data Analysis: The decrease in fluorescence intensity at the emission maximum is measured as a function of the phenylbutazone concentration. This data can then be used to calculate binding parameters such as the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation or other appropriate models. It is crucial to correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths, which can lead to erroneous results.[8][17][18][19]

Visualizing Experimental and Logical Relationships

Experimental Workflow for Equilibrium Dialysis

The following diagram illustrates the typical workflow for determining plasma protein binding using the equilibrium dialysis method.

Caption: Workflow for determining drug-protein binding via equilibrium dialysis.

Factors Influencing Phenylbutazone-Plasma Protein Binding

The binding of phenylbutazone to plasma proteins is a dynamic equilibrium that can be influenced by several factors. The diagram below illustrates these key relationships.

Caption: Key factors that modulate the binding of phenylbutazone to plasma proteins.

Conclusion

The high plasma protein binding of phenylbutazone is a cornerstone of its pharmacokinetic profile. Understanding the quantitative aspects of this interaction and the methodologies used to measure it is essential for drug development and for predicting its behavior in various physiological and pathological conditions. The information presented in this guide provides a solid foundation for researchers and scientists working with this important therapeutic agent.

References

- 1. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 3. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. Phenylbutazone in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of kebuzone to human serum albumin studied by high performance liquid affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of albumin conformation on binding of phenylbutazone and oxyphenbutazone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of phenylbutazone to human serum albumin. Characterization and identification of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Overview of Equilibrium Dialysis [harvardapparatus.com]

- 14. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 15. Circular Dichroism as a Rapid Method for Analyzing the Binding of a Targeting Ligand to the Surface of Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 19. Fluorescence quenching to study protein-ligand binding: common errors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics of Phenylbutazone Across Diverse Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), across a variety of animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in different species is critical for effective therapeutic use, drug development, and toxicological assessment. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of the subject.

Core Pharmacokinetic Parameters of Phenylbutazone

The pharmacokinetic profile of phenylbutazone exhibits significant variability across different animal species. Factors such as metabolic rate, plasma protein binding, and physiological differences in drug absorption and elimination pathways contribute to these distinctions. The following tables summarize the key pharmacokinetic parameters of phenylbutazone in several animal models.

Table 1: Pharmacokinetics of Phenylbutazone in Equine Models

| Species | Dose | Route | Half-life (t½) (h) | Clearance (Cl) | Volume of Distribution (Vd) | Bioavailability (F) (%) | Reference |

| Horse | 4.4 mg/kg | IV | 3-10 | 23.9 ± 4.48 mL/h/kg | 0.194 ± 0.019 L/kg | - | |

| Horse | 2 g/450 kg | IV | 3-10 | - | - | - | |

| Horse | 4.4 mg/kg | Oral | 13.4 ± 3.01 (paste), 15.1 ± 3.96 (tablets) | - | - | 70 (approx.) | |

| Horse | - | Oral/IV | 9.7 | - | - | 91 | |

| Donkey | 4.4 mg/kg | IV | - | 170.3 mL/kg/h | - | - | |

| Miniature Donkey | 4.4 mg/kg | IV | - | 5.8 mL/kg/min | - | - |

Table 2: Pharmacokinetics of Phenylbutazone in Bovine Models

| Species | Dose | Route | Half-life (t½) (h) | Clearance (Cl) | Volume of Distribution (Vd) | Bioavailability (F) (%) | Reference |

| Mature Holstein Bulls | 10 mg/kg | IV | 61.6 ± 7.2 | 0.0015 ± 0.0003 L/h/kg | 0.134 ± 0.021 L/kg | - | |

| Mature Holstein Bulls | 10 mg/kg | Oral | 62.6 ± 12.9 | - | - | 73 ± 2 | |

| Mature Holstein Bulls | 12 mg/kg (loading), 6 mg/kg (maintenance) | Oral | 61.8 ± 12.8 | 0.0021 ± 0.0001 L/h/kg | 0.201 ± 0.009 L/kg | - | |

| Adult Cattle | 4.4 mg/kg | IV | 35.9 | 2.77 mL/kg/h | - | - | |

| Calves | 4.4 mg/kg | IV | 53.4 | 1.29 mL/kg/h | 0.09 L/kg | - | |

| Calves | 4.4 mg/kg | Oral | - | - | - | 66 | |

| Dairy Cows | 6 mg/kg | IV | 32.4 - 60.8 | 0.0016 mL/kg/h | - | - | |

| Dairy Cows | 6 mg/kg | Oral | - | - | - | 69 |

Table 3: Pharmacokinetics of Phenylbutazone in Other Animal Models

| Species | Dose | Route | Half-life (t½) (h) | Clearance (Cl) | Volume of Distribution (Vd) | Bioavailability (F) (%) | Reference |

| Dog | - | - | 4-8 | - | - | - | |

| Dromedary Camel | 4.4 mg/kg | IV | 12.51 | - | 0.174 L/kg | - | |

| Dromedary Camel | 4.4 mg/kg | IM | - | - | - | 97 | |

| African Elephant | 2 mg/kg | Oral | 15.0 | 27.9 mL/hr/kg | 590-605 ml/kg | - | |

| Asian Elephant | 2 mg/kg | Oral | 38.7 | 7.6 mL/hr/kg | 423-477 ml/kg | - | |

| Southern White Rhinoceros | 2 mg/kg | Oral | 9 | - | - | - |

Experimental Protocols

The following section outlines the typical methodologies employed in the pharmacokinetic studies of phenylbutazone cited in this guide.

Animal Subjects and Housing

Studies are typically conducted in healthy, adult animals of the target species. For example, studies in horses have utilized mature Thoroughbreds or Welsh ponies. In cattle, research has been performed on mature Holstein bulls, dairy cows, and calves. Animals are generally acclimatized to the study conditions and housed in appropriate facilities with controlled access to feed and water. In some studies, animals are fasted prior to drug administration to minimize the impact of food on drug absorption.

Drug Administration and Dosage

Phenylbutazone is administered via intravenous (IV) or oral (PO) routes. Intravenous administration is typically a bolus injection into the jugular vein. Oral formulations include tablets, paste, or granules. Dosages vary between studies but are generally within the therapeutic range for the respective species. For instance, common doses in horses are 2.2 mg/kg or 4.4 mg/kg, while in cattle, doses have ranged from 4.4 mg/kg to 10 mg/kg.

Sample Collection

Blood samples are the primary matrix for pharmacokinetic analysis. Samples are collected at predetermined time points before and after drug administration. A typical sampling schedule for an IV study in horses might include collections at 0, 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, 300, 360, and 480 minutes post-administration. For oral studies, the sampling period is often extended to capture the absorption phase. Blood is collected into tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

Analytical Methods

The concentration of phenylbutazone and its major metabolite, oxyphenbutazone, in plasma is most commonly determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods provide the necessary sensitivity and specificity for quantifying the drug and its metabolites at therapeutic concentrations.

Visualizing Pharmacokinetic Processes

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

Methodological & Application

Application Note: Quantification of Phenylbutazone in Equine Plasma by LC-MS/MS

Introduction Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for the treatment of lameness and musculoskeletal disorders. Due to its potential to mask pain and affect performance, its use in racehorses is regulated, necessitating sensitive and reliable methods for its quantification in plasma. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening, quantification, and confirmation of phenylbutazone and its active metabolite, oxyphenbutazone (B1678117), in equine plasma.[1][2][3][4] This method is simple, rapid, and reproducible, making it suitable for high-throughput analysis in doping control laboratories.[2][3]

Quantitative Data Summary

The performance of the described LC-MS/MS method has been validated to ensure its accuracy and reliability for the quantification of phenylbutazone and oxyphenbutazone in equine plasma. The key quantitative parameters are summarized in the tables below.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Limit of Confirmation (µg/mL) |

| Phenylbutazone | 0.01 | 0.05 | 0.05 |

| Oxyphenbutazone | 0.01 | 0.05 | 0.05 |

LOD is based on a signal-to-noise ratio (S/N) of ≥ 3.[2][3]

Table 2: Linearity and Precision

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Intraday Precision (%CV) | Interday Precision (%CV) |

| Phenylbutazone | 0.05 - 20 | > 0.995 | < 15% | < 15% |

| Oxyphenbutazone | 0.05 - 20 | > 0.995 | < 15% | < 15% |

The assay uses d9-labeled phenylbutazone as an internal standard.[2][3]

Table 3: Accuracy and Recovery

| Analyte | Intraday Accuracy (Bias %) | Interday Accuracy (Bias %) | Extraction Recovery (%) |

| Phenylbutazone | 80 - 120% | 80 - 120% | > 80% |

| Oxyphenbutazone | 80 - 120% | 80 - 120% | > 80% |

Intra- and interday accuracy and precision were evaluated at concentrations of 0.5, 5.0, and 15 µg/mL.[1]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the steps for extracting phenylbutazone and oxyphenbutazone from equine plasma.

-

Materials:

-

Equine plasma samples (0.5 mL)

-

Phenylbutazone-d9 (PBZ-d9) internal standard (IS) solution (20 µg/mL)

-

1 M Phosphoric acid (H₃PO₄)